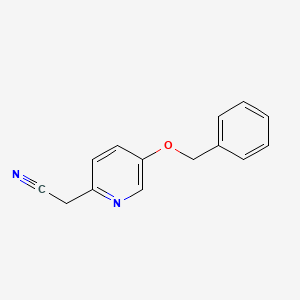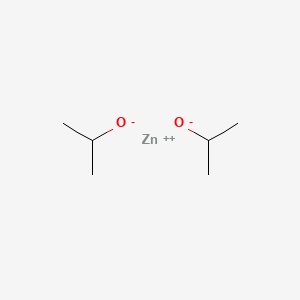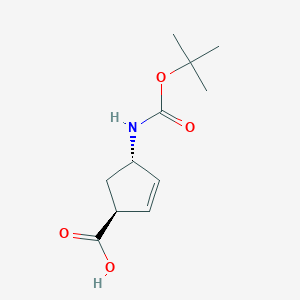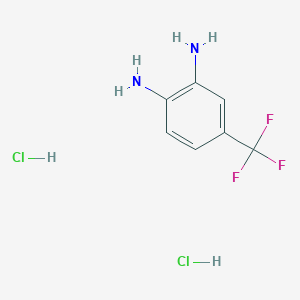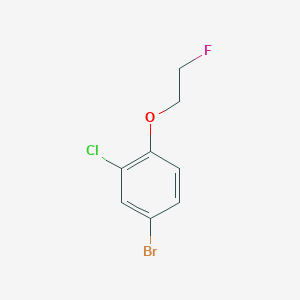
4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene
描述
4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene is a halogenated aromatic compound that belongs to the class of mixed aryl halides It contains bromine, chlorine, and fluorine substituents on a benzene ring, along with an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Halogenation: The introduction of bromine and chlorine substituents on the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3), while chlorination can be achieved using chlorine (Cl2) with a similar catalyst.
Fluoroethoxylation: The introduction of the fluoroethoxy group can be accomplished through nucleophilic substitution reactions. This step involves reacting the halogenated benzene derivative with a fluoroethanol derivative under basic conditions, such as using sodium hydride (NaH) as a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine and chlorine) can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the benzene ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and other strong bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd), boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Environmental Research: The compound can be studied for its environmental impact and potential use in pollution control.
作用机制
The mechanism of action of 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can influence the compound’s binding affinity and selectivity. The fluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes.
相似化合物的比较
Similar Compounds
4-Bromo-2-chloro-1-fluorobenzene: Similar structure but lacks the ethoxy group.
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoroethoxy group.
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but different positioning of substituents.
Uniqueness
4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-bromo-2-chloro-1-(2-fluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJSBOWAGXOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


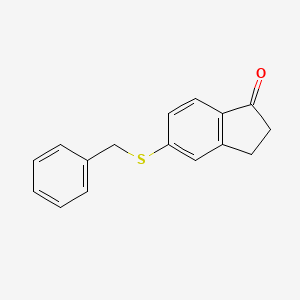
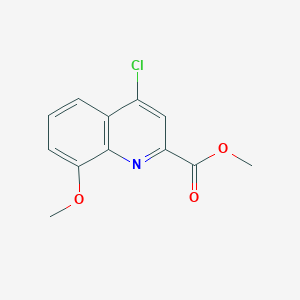
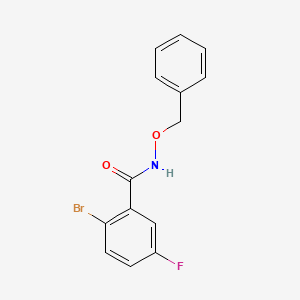
![8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098016.png)
![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)
![methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B3098035.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B3098042.png)
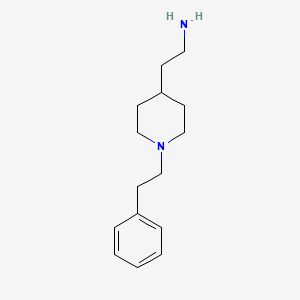
![4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion](/img/structure/B3098060.png)
